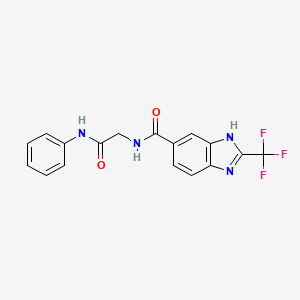
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a wide range of effects on the central nervous system.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Hypoxic Cells
Research has focused on developing novel fluorescent probes for selective detection of hypoxia or nitroreductase activity in tumor cells. For instance, a probe incorporating a nitroimidazole moiety and morpholine groups has been designed for imaging the hypoxic status of tumor cells, such as HeLa cells. This probe exhibited high selectivity, sensitivity, and a "Turn-On" fluorescence response, highlighting its potential in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).
Synthesis of Oxalamides
Another area of application is in the synthesis of di- and mono-oxalamides via rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology provides a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the relevance of such compounds in organic synthesis and potentially in developing pharmaceuticals (Mamedov et al., 2016).
Lysosome-Targeting Probes
The development of lysosome-targeting fluorescent probes based on BODIPY fluorophores, which include morpholine and nitro groups, showcases the application in selectively imaging lysosomes of hypoxic cells. These probes can emit light from green to NIR wavelengths, providing a tool for biological and medical research to investigate cellular functions and disease states (Kong et al., 2019).
Antimicrobial and Larvicidal Activities
Compounds similar to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide have been explored for their biological activities. For example, a series of pyrimidine derivatives linked with morpholinophenyl groups exhibited significant larvicidal and antimicrobial activities, suggesting potential applications in pest control and as antimicrobial agents (Gorle et al., 2016).
Analytical Chemistry and Sensor Development
In analytical chemistry, compounds featuring similar functional groups have been used to develop sensitive and selective sensors for detecting metal ions in environmental samples. This highlights the potential of this compound in sensor technology and environmental monitoring (Das et al., 2012).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O5/c21-15-6-4-14(5-7-15)18(24-8-10-30-11-9-24)13-22-19(26)20(27)23-16-2-1-3-17(12-16)25(28)29/h1-7,12,18H,8-11,13H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIJYKRTJGEVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)
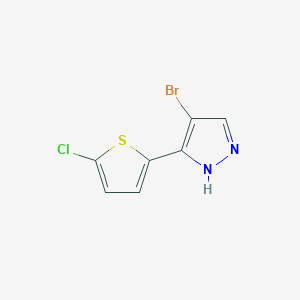
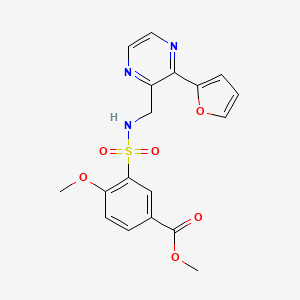
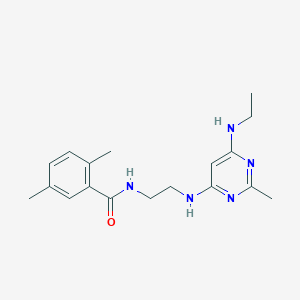
![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
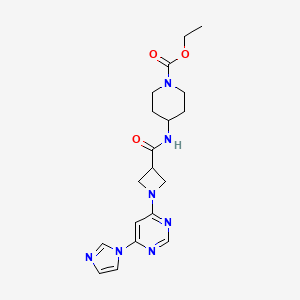
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)
![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)
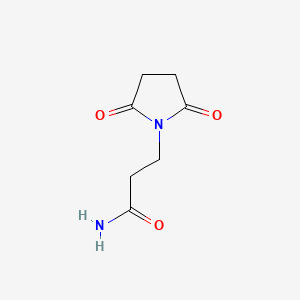
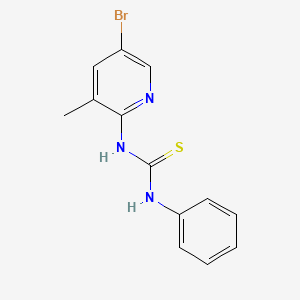
![(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide](/img/structure/B2577764.png)
